(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-indolizin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-16-10-20-6-4-17(16)24-15-5-8-22(12-15)18(23)13-9-14-3-1-2-7-21(14)11-13/h1-4,6-7,9-11,15H,5,8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJWMQHHUYKQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CN4C=CC=CC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Attachment of the Chloropyridine Moiety: The 3-chloropyridin-4-yl group is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with 3-chloropyridine under basic conditions.
Formation of the Indolizine Ring: The indolizine ring is typically constructed through a cyclization reaction involving a pyridine derivative and an alkyne, followed by a series of functional group transformations.
Final Coupling Step: The final step involves coupling the pyrrolidine and indolizine intermediates through a carbonylation reaction, forming the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield N-oxides, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Research indicates that compounds similar to (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone exhibit various biological activities, including:
1. Anticancer Properties
- The compound may inhibit cancer cell proliferation by interacting with specific kinases or transcription factors involved in cell survival pathways. Studies have shown that chalcone derivatives can modulate signaling pathways, potentially leading to anticancer effects.
2. Anti-inflammatory Effects
- Compounds within this class have been noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
3. Antioxidant Activity
- The antioxidant potential of similar compounds suggests they may protect cells from oxidative stress, contributing to their therapeutic applications.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions using reagents such as sodium hydroxide or potassium hydroxide, with solvents like ethanol or methanol. Optimal conditions are crucial for achieving high yields and purity.
The exact mechanism of action remains under investigation; however, it is believed that the compound interacts with various biological targets, potentially inhibiting enzymes or receptors involved in disease processes .
Case Studies
Several case studies highlight the applications of this compound in medicinal chemistry:
Case Study 1: Anticancer Activity
A study demonstrated that a related chalcone derivative effectively inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. This suggests that the structural features of this compound may similarly affect cancer cell viability.
Case Study 2: Anti-inflammatory Properties
Research on a similar compound indicated significant reductions in inflammatory markers in animal models of arthritis. This supports the potential use of this compound as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it could interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Reactivity and Bioactivity
Therapeutic and Agricultural Implications
- Cancer Research: While ferroptosis-inducing compounds (e.g., FINs) show promise in oral squamous cell carcinoma (OSCC), the target compound’s chloropyridine group could synergize with pro-oxidant mechanisms, though direct evidence is lacking .
- 3D Cell Culture Models : The compound’s effects on long-term cell behavior in modulated microenvironments (e.g., vascularized hydrogel constructs) remain unexplored but represent a critical avenue for toxicity and efficacy profiling .
Biological Activity
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone , hereafter referred to as Compound A , is a synthetic organic molecule notable for its complex structure, which includes a chlorinated pyridine, a pyrrolidine ring, and an indolizin moiety. This unique combination of functional groups suggests potential for diverse biological activities, making it a candidate for further pharmacological investigation.
Structural Characteristics
Compound A has the following structural features:
- Molecular Formula : C₁₄H₁₅ClN₂O
- Molecular Weight : 276.74 g/mol
- Functional Groups :
- Chloropyridine
- Pyrrolidine
- Carbonyl group
These characteristics are significant as they may influence the compound's reactivity and interactions with biological targets.
Biological Activity Overview
Research into the biological activity of Compound A indicates potential interactions with various cellular targets, including receptors and enzymes. Preliminary studies suggest that it may exhibit antiviral properties by interacting with viral proteins or cellular receptors. Further investigation is necessary to elucidate its specific mechanisms of action.
Potential Biological Activities
- Antiviral Activity : Initial findings indicate that Compound A may inhibit viral replication through binding interactions with viral proteins.
- Cytotoxic Effects : Similar compounds have demonstrated cytotoxicity against cancer cell lines, suggesting that Compound A could also possess anticancer properties.
- Enzyme Inhibition : The presence of the chloropyridine moiety may enable interactions with specific enzymes, potentially leading to therapeutic applications in metabolic disorders.
Research Findings and Case Studies
Several studies have explored compounds structurally related to Compound A, providing insights into its potential biological activities:
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| 1-(3-Pyridinyloxy)-2-pyrrolidinone | Structure | Lacks chlorine substitution | Moderate antibacterial activity |
| 4-Chloro-N-(pyridin-2-yloxy)-N-methylbenzamide | Structure | Contains a benzamide structure | Anticancer properties in vitro |
| 2-Amino-N-(pyridin-4-yloxy)-acetamide | Structure | Features an amino group | Potential anti-inflammatory effects |
Understanding the mechanism of action for Compound A is crucial for its development as a therapeutic agent. Current hypotheses suggest:
- Binding Affinity : Molecular docking studies indicate that Compound A may bind effectively to target proteins involved in viral replication.
- Receptor Interaction : The chloropyridine and pyrrolidine components may facilitate interaction with G-protein coupled receptors (GPCRs), which are pivotal in many signaling pathways.
Q & A
Q. Q1. What are the critical considerations for designing a synthesis protocol for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(indolizin-2-yl)methanone?
Answer: Synthesis of this compound involves multi-step reactions, including halogenation of pyridine rings, coupling of pyrrolidine derivatives, and ketone formation. Key considerations include:
- Reactivity of 3-chloropyridin-4-yl ethers : The 3-chloro substituent on pyridine increases electrophilicity, requiring anhydrous conditions to avoid hydrolysis .
- Pyrrolidine ring functionalization : Use of coupling agents like EDCI/HOBt for amide bond formation between pyrrolidine and indolizine moieties .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate intermediates, confirmed via TLC (Rf ≈ 0.3–0.5) .
Q. Q2. How can spectroscopic data (NMR, IR, MS) validate the structure of intermediates and the final compound?
Answer:
- 1H NMR : Key signals include pyrrolidine protons (δ 3.5–4.0 ppm, split due to coupling with oxygen), indolizine aromatic protons (δ 7.2–8.1 ppm), and pyridine protons (δ 8.3–8.7 ppm) .
- IR : Stretch frequencies for C=O (1665–1680 cm⁻¹) and C–O–C (1200–1250 cm⁻¹) confirm ketone and ether linkages .
- MS : Molecular ion peaks (e.g., m/z 380–400 for intermediates) and fragmentation patterns (e.g., loss of Cl from pyridine at m/z 35) should align with theoretical values .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in biological activity data for analogs of this compound?
Answer: Discrepancies in activity (e.g., kinase inhibition vs. GPCR modulation) may arise from:
- Conformational flexibility : The pyrrolidine ring’s puckering (C2-endo vs. C3-endo) alters binding pocket interactions. X-ray crystallography (e.g., bond angles: N1–C12–C15 ≈ 112.69°) can clarify dominant conformers .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, enhancing solubility but masking true activity .
- Assay variability : Normalize data using internal controls (e.g., staurosporine for kinase assays) and validate via orthogonal methods (SPR vs. fluorescence polarization) .
Q. Q4. How does the indolizine moiety influence the compound’s stability under physiological conditions?
Answer:
- Degradation pathways : The indolizine ring undergoes oxidation at C2–C3 positions under acidic conditions (pH < 5), forming quinone-like byproducts detectable via HPLC-MS .
- Stabilization methods : Co-solvents like cyclodextrins or PEG-400 reduce aggregation and slow degradation rates (t½ increased from 2.5 to 8.7 hours) .
Q. Q5. What computational approaches predict binding modes to kinase targets like EGFR or HER2?
Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina with crystal structures (PDB: 1M17 for EGFR). The pyrrolidine oxygen forms hydrogen bonds with kinase hinge regions (e.g., Met793 in EGFR) .
- MD simulations : Analyze RMSD (<2.0 Å) over 100 ns to assess binding stability. Indolizine’s planar structure enhances π-stacking with Phe723 .
Methodological Challenges
Q. Q6. How to optimize reaction yields when introducing the 3-chloropyridin-4-yloxy group?
Answer:
- Catalyst selection : Fe2O3@SiO2/In2O3 improves coupling efficiency (yield ↑ from 65% to 82%) by reducing side reactions like pyridine ring chlorination .
- Temperature control : Maintain 60–70°C during nucleophilic substitution to balance reactivity and decomposition .
Q. Q7. How to address low reproducibility in biological assays for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
